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Compound of Interest

Compound Name:
(S)-2-Amino-2-(furan-3-yl)ethan-1-

ol

Cat. No.: B13606353 Get Quote

Executive Summary
CAS 372144-01-9, chemically identified as 1-(3-Pyridinyl)-2-hydroxyethylamine (or 2-amino-1-

(pyridin-3-yl)ethanol), is a high-value heterocyclic building block used extensively in medicinal

chemistry.[1] It serves as a critical pharmacophore scaffold in the synthesis of Beta-3

Adrenergic Receptor (

-AR) Agonists and specific kinase inhibitors.[1]

This guide provides a rigorous technical analysis of CAS 372144-01-9, moving beyond basic

identification to cover its mechanistic utility, synthetic pathways, and validated characterization

protocols.[1] By integrating the pyridine ring into the classic ethanolamine "linker" motif, this

compound offers distinct solubility and metabolic stability advantages over traditional phenyl-

based analogues, making it a staple in next-generation metabolic and urological drug

discovery.[1]

Chemical Identity & Physicochemical Profiling[1][3]
Core Identity Data
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Parameter Specification

CAS Registry Number 372144-01-9

IUPAC Name 2-Amino-1-(pyridin-3-yl)ethan-1-ol

Synonyms -Amino-3-pyridineethanol; 1-(3-Pyridyl)-2-

aminoethanol

Molecular Formula

Molecular Weight 138.17 g/mol

SMILES
NC(CO)c1cnccc1 (Note: Isomer specific) or

OC(CN)c1cnccc1

InChI Key RTBSTLCUXKGLPI-UHFFFAOYSA-N

Physicochemical Properties
Understanding the physical behavior of CAS 372144-01-9 is prerequisite for successful

formulation and synthesis.[1]

Appearance: Typically a viscous yellow oil or low-melting solid (hygroscopic).[1]

Solubility: Highly soluble in polar protic solvents (Water, Methanol, Ethanol) due to the free

amine and hydroxyl groups. Sparingly soluble in non-polar solvents (Hexanes, Toluene).

Acidity/Basicity (pKa):

Pyridine Nitrogen: ~5.2 (Weakly basic)

Primary Amine: ~9.5 (Moderately basic)

Implication: In acidic HPLC mobile phases (pH < 3), the molecule will be dicationic,

significantly reducing retention on C18 columns.

Mechanistic Profiling: The Pharmacophore
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CAS 372144-01-9 is not merely a reagent; it is a bioisostere of the phenylethanolamine scaffold

found in endogenous catecholamines (norepinephrine).[1]

Structural Logic & Causality[1]
Ethanolamine Linker: The 2-amino-1-hydroxy motif mimics the binding interactions of natural

-adrenergic ligands, engaging in critical hydrogen bonding with the receptor's serine
residues.[1]

Pyridine Bioisostere: Replacing the phenyl ring (found in older drugs) with a pyridine ring

lowers the logP (lipophilicity) and introduces a hydrogen bond acceptor. This modification

often improves the metabolic stability of the final drug candidate by reducing susceptibility to

oxidative metabolism at the ring positions.

Pathway Visualization
The following diagram illustrates the role of CAS 372144-01-9 as a precursor in the synthesis

of

-AR agonists (e.g., Solabegron/Mirabegron analogs).

Pharmacophore Assembly

CAS 372144-01-9
(Scaffold)

Reductive Amination
(with Aryl Ketone/Aldehyde)

 + Linker Secondary Amine
Intermediate

Beta-3 Adrenergic
Agonist Candidate

 Deprotection/Salt Formation

Click to download full resolution via product page

Figure 1: Incorporation of CAS 372144-01-9 into Beta-3 Adrenergic Agonist scaffolds via

reductive amination.[1]

Analytical Characterization Framework
To ensure scientific integrity, the identity and purity of CAS 372144-01-9 must be validated

using a multi-modal approach.
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HPLC Method Development (Purity)
Challenge: The compound is highly polar and basic, leading to peak tailing on standard C18

columns.

Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP) or

HILIC.[1]

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) — Basic pH keeps the pyridine

neutral, improving peak shape.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 260 nm (Pyridine

transition).

NMR Spectroscopy (Identity)
Solvent: DMSO-d6 or

.[1]

Key Signals (

NMR):

8.5–8.6 ppm (2H, m):

-protons of the pyridine ring (closest to Nitrogen).

7.7 ppm (1H, d): Proton at position 4.

7.3 ppm (1H, dd): Proton at position 5.

4.6 ppm (1H, dd): Chiral methine proton (

-OH).
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2.7–2.9 ppm (2H, m): Methylene protons (

-NH

).

Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode.

Parent Ion:

m/z.

Fragmentation: Loss of water (

) or ammonia (

) is common in collision-induced dissociation (CID).[1]

Experimental Protocols: Synthesis & Handling
Synthesis Pathway (Henry Reaction Route)
The most robust synthesis of CAS 372144-01-9 involves the Henry reaction (nitroaldol)

followed by reduction.[1] This method is preferred for its scalability and atom economy.

Step-by-Step Protocol:

Nitroaldol Condensation:

React 3-Pyridinecarboxaldehyde with Nitromethane (

) using a base catalyst (e.g., NaOH or Ammonium Acetate).[1]

Product: 1-(3-Pyridinyl)-2-nitroethanol (or the dehydrated nitroalkene).[1]

Reduction:

Hydrogenation of the nitro group to the primary amine using
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under

atmosphere (40 psi) or Lithium Aluminum Hydride (LiAlH

) in THF.

Critical Control: Temperature must be kept < 0°C during LiAlH

addition to prevent side reactions.
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Figure 2: Synthetic route via Henry Reaction for high-yield production.[1]

Handling & Storage[1]
Hygroscopicity: The compound absorbs atmospheric moisture, which can degrade the free

amine to a carbonate salt.

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Safety: Irritating to eyes and skin.[2] Use standard PPE.

Applications in Drug Discovery
Researchers utilize CAS 372144-01-9 primarily for:
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Fragment-Based Drug Design (FBDD): Screening the pyridine-ethanolamine fragment

against kinase targets.[1]

Chiral Resolution: The racemic mixture is often resolved using chiral acids (e.g., Tartaric

acid) to isolate the (R)-enantiomer, which is typically the bioactive conformer for adrenergic

receptors.

Linker Chemistry: Used to attach the pyridine "head" to larger lipophilic "tails" in the

synthesis of dual-action GPCR ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Characterization and Application
Guide: CAS 372144-01-9[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13606353#cas-number-372144-01-9-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b13606353#cas-number-372144-01-9-characterization
https://www.benchchem.com/product/b13606353#cas-number-372144-01-9-characterization
https://www.benchchem.com/product/b13606353#cas-number-372144-01-9-characterization
https://www.benchchem.com/product/b13606353#cas-number-372144-01-9-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13606353?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13606353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

